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Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213

Introduction

The 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA)
displacement assay is a robust and sensitive method used to determine the binding affinity of
unlabeled fatty acids and other lipophilic molecules to proteins, most notably Fatty Acid Binding
Proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play a crucial
role in the transport and metabolism of fatty acids. This assay leverages the fluorescent
properties of DAUDA, which exhibits a significant increase in fluorescence quantum yield and a
blue shift in its emission maximum upon binding to the hydrophobic pocket of an FABP.

The core principle of the assay is competitive displacement. A pre-formed complex of an FABP
and DAUDA is titrated with a compound of interest, such as an unlabeled fatty acid. The
unlabeled ligand competes with DAUDA for the same binding site. As the unlabeled fatty acid
displaces DAUDA from the protein's binding pocket, the fluorescence of the solution decreases,
returning towards the state of free DAUDA in an aqueous solution. The reduction in
fluorescence is directly proportional to the amount of DAUDA displaced, which in turn depends
on the affinity and concentration of the competing unlabeled ligand. By measuring the change
in fluorescence at varying concentrations of the competitor, one can calculate its inhibitory
concentration (IC50) and subsequently its binding affinity constant (Ki).

Key Applications

e Drug Discovery: Screening compound libraries to identify novel ligands for FABPs and other
lipid-binding proteins.
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o Structure-Activity Relationship (SAR) Studies: Quantifying the binding affinities of a series of
related compounds to understand how chemical modifications affect their interaction with the
target protein.

o Metabolic Research: Investigating the binding preferences of different endogenous fatty
acids to various FABP isoforms, shedding light on their specific physiological roles.

o Characterization of Lipid-Binding Proteins: Determining the binding affinities of newly
discovered or poorly characterized proteins for fatty acids.

Experimental Protocols

Materials and Reagents

o Target Protein: Purified Fatty Acid Binding Protein (e.g., FABP4, FABP5) at a known
concentration.

e Fluorescent Probe: 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid
(DAUDA).

o Unlabeled Ligands: A series of unlabeled fatty acids (e.g., oleic acid, stearic acid,
arachidonic acid) or other test compounds.

o Assay Buffer: 50 mM Tris-HCI, pH 7.4 is a commonly used buffer. The choice of buffer can
be optimized for the specific protein of interest.

o Solvent for Ligands: Dimethyl sulfoxide (DMSOQ) is typically used to prepare stock solutions
of DAUDA and the unlabeled fatty acids.

e Equipment:
o Fluorometer or a fluorescence microplate reader.
o Quartz cuvettes or black, opaque microplates (e.g., 96-well or 384-well).

o Standard laboratory pipettes and consumables.

Preparation of Solutions
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o DAUDA Stock Solution: Prepare a 1 mM stock solution of DAUDA in 100% DMSO. Store
protected from light at -20°C.

o Unlabeled Fatty Acid Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-
50 mM) of each unlabeled fatty acid in 100% DMSO. Store at -20°C. From these, create a
series of dilutions in DMSO to be used for the titration.

o Protein Working Solution: Dilute the purified FABP stock to the desired final concentration
(e.g., 1-2 uM) in the assay buffer. The optimal concentration should be determined
empirically but is often in the low micromolar range.

o Assay Buffer: Prepare a sufficient quantity of the chosen buffer and ensure its pH is correctly
adjusted.

DAUDA Displacement Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.
o Assay Plate Preparation:

o To each well of a black, opaque 96-well plate, add the FABP protein and DAUDA. For a
final volume of 200 pL, this could be, for example, 1 uM FABP and 1 uM DAUDA.

o Include control wells:
» Buffer + DAUDA: To measure the fluorescence of free DAUDA.

» Buffer + DAUDA + Protein (no competitor): To measure the maximum fluorescence of
the bound complex.

» Addition of Unlabeled Competitor:

o Add small aliquots (e.g., 1-2 uL) of the serially diluted unlabeled fatty acid stock solutions
to the appropriate wells.

o To the "no competitor” control wells, add the same volume of pure DMSO to account for
any solvent effects. The final concentration of DMSO in the assay should be kept low
(typically £1%) to avoid protein denaturation.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Incubation:
o Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

o Incubate the plate at room temperature (or a desired temperature, e.g., 25°C) for a period
sufficient to reach binding equilibrium. An incubation time of 15-30 minutes is often
adequate. This should be optimized for the specific protein-ligand system.

e Fluorescence Measurement:

Measure the fluorescence intensity using a plate reader.

[¢]

[¢]

Set the excitation wavelength to approximately 345-350 nm.

[e]

Set the emission wavelength to approximately 500-510 nm.

o

These wavelengths should be optimized based on the specific instrument and the spectral
properties of the DAUDA-protein complex.

Data Analysis

o Data Normalization: Normalize the fluorescence data. The fluorescence in the absence of a
competitor (protein + DAUDA) is set to 100% binding, and the fluorescence of DAUDA in
buffer alone can be set as 0% binding.

o |C50 Determination: Plot the normalized fluorescence intensity against the logarithm of the
unlabeled fatty acid concentration. Fit the resulting dose-response curve to a sigmoidal
model (e.g., four-parameter logistic regression) to determine the IC50 value. The IC50 is the
concentration of the unlabeled ligand that displaces 50% of the bound DAUDA.

» Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff
equation:

Ki=IC50/ (1 + [L)/Kd)
Where:

o [L] is the concentration of the fluorescent probe (DAUDA).
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o Kd is the dissociation constant of the fluorescent probe for the protein. This must be

determined in a separate saturation binding experiment by titrating the protein with

increasing concentrations of DAUDA.

Quantitative Data Summary

The following table summarizes representative binding affinities (Ki) of various unlabeled fatty

acids for different human Fatty Acid Binding Protein isoforms, as determined by the DAUDA

displacement assay.

FABP Isoform Unlabeled Fatty Acid Ki (nM)
FABP3 Oleic acid 110
FABP3 Linoleic acid 120
FABP4 Oleic acid 80
FABP4 Palmitic acid 110
FABP4 Arachidonic acid 90
FABP5 Oleic acid 40
FABP5 Stearic acid 70
FABP5 Arachidonic acid 30
FABP7 Oleic acid 6
FABP7 Docosahexaenoic acid (DHA) 5

Note: These values are illustrative and can vary depending on the specific experimental

conditions (e.g., buffer, temperature).
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 To cite this document: BenchChem. [Application Notes: DAUDA Displacement Assay for
Unlabeled Fatty Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024213#dauda-displacement-assay-with-unlabeled-
fatty-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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